2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one
Description
2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one is a cyclopentene-derived trifluoroacetyl compound featuring a hydroxymethylamino substituent.
Properties
CAS No. |
252055-20-2 |
|---|---|
Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-(hydroxymethylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)5-2-1-3-6(5)12-4-13/h12-13H,1-4H2 |
InChI Key |
BNGYNIXIIJRUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NCO)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- typically involves multi-step organic reactions. Initial steps often include the preparation of the cyclopentene ring, followed by functional group transformations to introduce the hydroxy and amino groups. Finally, a trifluoromethyl group is added through specialized fluorination reactions.
Industrial Production Methods: : Industrial synthesis may leverage catalytic methods and optimized reaction conditions to increase yield and reduce by-products. Techniques such as continuous flow synthesis and high-pressure fluorination might be utilized to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Typically resulting in the formation of ketones or carboxylic acids.
Reduction: : May lead to the formation of alcohols or amines.
Substitution: : Halogenation or nucleophilic substitutions are common.
Common Reagents and Conditions: : Reactions often employ reagents such as sodium borohydride for reductions, or oxidizing agents like potassium permanganate for oxidations. Reaction conditions can range from mild to extreme temperatures and pressures, depending on the desired transformation.
Major Products Formed: : The major products depend on the specific reaction pathway. Oxidation might yield trifluoromethyl ketones, while reductions could produce trifluoromethyl alcohols.
Scientific Research Applications
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for potential pharmaceutical applications, particularly in the development of new drug candidates.
Industry: : Utilized in the creation of advanced materials with specific fluorine-containing properties.
Mechanism of Action
Mechanism: : The compound’s activity can be attributed to its reactive functional groups, which interact with various molecular targets. In biological systems, it may affect enzyme activities by binding to active sites or altering protein structures.
Molecular Targets and Pathways: : Specific molecular targets depend on the context of its use. In medicinal chemistry, it might target enzymes involved in metabolic pathways, whereas in materials science, it could interact with polymers to alter their properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic vs. Aliphatic Ring Systems
- 2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one (CAS 100656-08-4): Structure: Aromatic phenyl ring with a hydroxymethyl group. Molecular Formula: C₉H₇F₃O₂; Molecular Weight: 204.15 .
2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS 318-54-7):
Heterocyclic Derivatives
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (CAS 18207-47-1):
2,2,2-Trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one :
Amino and Hydroxymethyl Substituents
- 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 123958-87-2): Structure: Pyrrolidine with hydroxymethyl and acetyl groups. Molecular Formula: C₇H₁₃NO₂; Molecular Weight: 143.19 . Comparison: The hydroxymethylamino group in the target compound may increase hydrogen-bonding capacity, affecting solubility and biological interactions.
Physical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For cyclopentenyl intermediates, cyclization of amino alcohols with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under controlled pH (6–7) and temperature (0–5°C) is recommended to avoid side reactions. Solvents like dichloromethane or THF are preferred due to their inertness . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the hydroxymethylamino and trifluoroacetyl groups. For example, the CF₃ group shows a characteristic singlet at ~110–120 ppm in ¹³C NMR .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity. Retention time consistency across triplicate runs indicates reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell-line variability). To address this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects.
- Validate target engagement using competitive binding assays (e.g., SPR or ITC) to measure binding affinity (Kd) under standardized conditions .
- Compare structural analogs (e.g., cyclopentane vs. cyclohexane derivatives) to isolate the role of the hydroxymethylamino group in activity .
Q. What experimental approaches are recommended for determining the compound’s 3D conformation?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water 9:1). Refine structures using SHELXL, optimizing parameters like thermal displacement and occupancy for accurate bond-angle resolution .
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model ground-state geometry. Compare calculated vs. experimental NMR shifts to validate conformer populations .
Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target enzymes (e.g., Mycobacterium tuberculosis efflux pumps). Prioritize binding poses with hydrogen bonds between the hydroxymethylamino group and catalytic residues (e.g., Asp/Glu) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Analyze RMSD (<2 Å) and interaction persistence (>80% simulation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
